molecular formula C8H15NO B13233313 N-Methyl-N-(pent-4-en-1-yl)acetamide

N-Methyl-N-(pent-4-en-1-yl)acetamide

Cat. No.: B13233313
M. Wt: 141.21 g/mol
InChI Key: XUBIVAHAAJCIGQ-UHFFFAOYSA-N
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Description

N-Methyl-N-(pent-4-en-1-yl)acetamide: is an organic compound with the molecular formula C8H15NO It is a tertiary amide, characterized by the presence of a methyl group attached to the nitrogen atom and a pent-4-en-1-yl group attached to the same nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(pent-4-en-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with 4-pentenyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of This compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(pent-4-en-1-yl)acetamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as to produce amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pent-4-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Methyl-N-(pent-4-en-1-yl)acetamide: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(pent-4-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

N-Methyl-N-(pent-4-en-1-yl)acetamide: can be compared with other similar compounds such as:

    N-Methylacetamide: Lacks the pent-4-en-1-yl group, making it less versatile in certain reactions.

    N-Ethyl-N-(pent-4-en-1-yl)acetamide: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and applications.

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

N-methyl-N-pent-4-enylacetamide

InChI

InChI=1S/C8H15NO/c1-4-5-6-7-9(3)8(2)10/h4H,1,5-7H2,2-3H3

InChI Key

XUBIVAHAAJCIGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CCCC=C

Origin of Product

United States

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